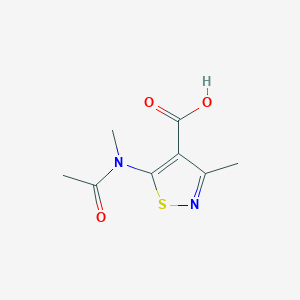

3-Methyl-5-(n-methylacetamido)isothiazole-4-carboxylic acid

Description

3-Methyl-5-(n-methylacetamido)isothiazole-4-carboxylic acid is a heterocyclic compound featuring an isothiazole core substituted with a methyl group at position 3, an N-methylacetamido group at position 5, and a carboxylic acid moiety at position 2.

Properties

Molecular Formula |

C8H10N2O3S |

|---|---|

Molecular Weight |

214.24 g/mol |

IUPAC Name |

5-[acetyl(methyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C8H10N2O3S/c1-4-6(8(12)13)7(14-9-4)10(3)5(2)11/h1-3H3,(H,12,13) |

InChI Key |

RNKLVHMCMMVRFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NSC(=C1C(=O)O)N(C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Isothiazole Core

The isothiazole ring can be synthesized by cyclization of appropriate β-ketoesters or β-ketoamides with sulfur and nitrogen sources. One common approach is:

- Reacting a β-ketoester intermediate with hydroxylamine derivatives and sulfur sources under mild temperatures (e.g., −20°C to 10°C) to form the isothiazole ring system.

- The cyclization step often employs reagents such as hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetate salts to facilitate ring closure.

Formation of 3-Methyl-5-isothiazole-4-carboxylic Acid Intermediate

- Starting from ethylacetoacetate or similar β-ketoesters, an intermediate such as ethyl ethoxymethyleneacetoacetate is prepared by reaction with triethyl orthoformate and acetic anhydride at elevated temperatures (75°C to 150°C).

- This intermediate undergoes cyclization with hydroxylamine sulfate and sodium acetate at low temperatures to yield ethyl-5-methylisothiazole-4-carboxylate.

- Subsequent hydrolysis with strong acid converts the ester to 5-methylisothiazole-4-carboxylic acid.

- The acid is purified by crystallization to ensure high purity for further steps.

Introduction of the N-Methylacetamido Group

- The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride under controlled temperature conditions.

- The acid chloride is then reacted with methylamine or N-methylacetamide derivatives in the presence of an amine base (e.g., triethylamine) at temperatures ranging from 0°C to 50°C to form the n-methylacetamido amide linkage at the 5-position.

- This amidation step must be carefully controlled to avoid side reactions and ensure a high yield of the desired amide.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature Range | Notes |

|---|---|---|---|

| Formation of ethyl ethoxymethyleneacetoacetate | Ethylacetoacetate, triethyl orthoformate, acetic anhydride | 75°C to 150°C (opt. 100-110°C) | Distillation under reduced pressure to remove non-reactive components |

| Cyclization to ethyl-5-methylisothiazole-4-carboxylate | Hydroxylamine sulfate, sodium acetate or trifluoroacetate salt | −20°C to 10°C (opt. −5°C) | Low temperature favors selectivity and yield |

| Hydrolysis to 5-methylisothiazole-4-carboxylic acid | Strong acid (e.g., hydrochloric acid) | Ambient to reflux | Crystallization for purification |

| Conversion to acid chloride | Thionyl chloride | Ambient to mild heating | Strict moisture control required |

| Amidation with methylamine derivative | Methylamine or N-methylacetamide, amine base | 0°C to 50°C | Controlled addition to minimize by-products |

Analytical Techniques for Confirmation

- Nuclear Magnetic Resonance Spectroscopy (NMR) is employed to confirm the structure of intermediates and final product, particularly proton and carbon environments consistent with the isothiazole ring and substituents.

- Mass Spectrometry (MS) confirms molecular weight and purity.

- Infrared Spectroscopy (IR) identifies functional groups, such as the amide carbonyl and carboxylic acid O-H stretch.

- Chromatography (e.g., thin-layer chromatography and high-performance liquid chromatography) monitors reaction progress and purity.

Research and Literature Insights

- Studies on related isothiazole derivatives indicate that nucleophilic addition reactions are effective for attaching substituents on the isothiazole ring, with yields ranging from 50% to 86% depending on conditions and substrates.

- The amidation step is critical for biological activity, as the n-methylacetamido group influences the compound’s interaction with biological targets.

- Temperature control and purification steps such as crystallization or distillation are essential to minimize impurities and isomeric by-products.

- The synthetic route shares similarities with methods used for preparing pharmaceutically relevant isothiazole carboxylic acid derivatives, ensuring scalability and reproducibility.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Temperature (°C) | Yield Range (%) | Purpose/Outcome |

|---|---|---|---|---|

| 1. Formation of ethyl ethoxymethyleneacetoacetate | Ethylacetoacetate, triethyl orthoformate, acetic anhydride | 75–150 | 80–90 | Intermediate for ring formation |

| 2. Cyclization to ethyl-5-methylisothiazole-4-carboxylate | Hydroxylamine sulfate, sodium acetate | −20 to 10 | 70–85 | Formation of isothiazole ring ester |

| 3. Hydrolysis to 5-methylisothiazole-4-carboxylic acid | Strong acid (HCl) | Ambient to reflux | 85–95 | Conversion to acid, purification |

| 4. Conversion to acid chloride | Thionyl chloride | Ambient | >90 | Activation for amidation |

| 5. Amidation to 3-Methyl-5-(n-methylacetamido)isothiazole-4-carboxylic acid | Methylamine derivative, amine base | 0 to 50 | 75–90 | Final product formation |

Chemical Reactions Analysis

Carboxylic Acid Group

The C-4 carboxylic acid participates in classical acid-derived reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) to form esters .

-

Amidation : Coupling with amines (e.g., benzylamine) using carbodiimide reagents (EDC, DCC) yields amides.

Isothiazole Ring

-

Electrophilic Substitution : The electron-deficient isothiazole ring undergoes nitration or halogenation at position 5 under controlled conditions .

-

Ring-Opening Reactions : Strong reducing agents (e.g., LiAlH₄) may cleave the isothiazole ring, though this is rarely reported for this derivative.

N-Methylacetamido Group

Derivatization for Biological Studies

The compound serves as a precursor for bioactive analogs. Notable derivatives include:

Mechanistic Insights and Catalysis

-

Ultrasonic Agitation : Enhances reaction rates in solid-phase peptide synthesis when coupled to resin-bound peptides .

-

Enzymatic Degradation : Thiazolidine-4-carboxylic acid analogs (structural relatives) undergo enzymatic hydrolysis in biological systems, suggesting similar metabolic pathways .

Stability and Reactivity Under Conditions

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and methylamine .

-

pH Sensitivity : The carboxylic acid group deprotonates at pH > 4, increasing solubility in aqueous buffers.

Unresolved Questions and Research Gaps

While the compound’s synthesis and basic reactivity are established, detailed kinetic studies, catalytic asymmetric modifications, and in vivo metabolic pathways remain underexplored. Further research is needed to:

-

Optimize reaction yields for large-scale production.

-

Characterize photochemical reactivity for photocatalytic applications.

Scientific Research Applications

3-Methyl-5-(n-methylacetamido)isothiazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(n-methylacetamido)isothiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The isothiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following section compares the target compound with structurally related heterocycles, focusing on molecular features, physicochemical properties, bioactivity, and synthesis challenges.

Structural Analogues and Substituent Effects

Key Observations :

- Substituent Effects: The N-methylacetamido group in the target compound may enhance metabolic stability compared to the amino group in 5-amino-3-methylisothiazole-4-carboxylic acid, though this could reduce solubility due to increased hydrophobicity .

Physicochemical Properties

| Property | 3-Methyl-5-(n-methylacetamido)isothiazole-4-carboxylic acid | 5-Amino-3-methylisothiazole-4-carboxylic acid |

|---|---|---|

| Molecular Weight | Not reported | 158.18 g/mol |

| Density | Not reported | 1.532 g/cm³ |

| Boiling Point | Not reported | 220.2°C |

| Solubility | Likely moderate (carboxylic acid group) | Water-soluble (amino and carboxyl groups) |

| Stability | Discontinued; limited data | Stable under dry storage conditions |

Notes:

- The amino group in 5-amino-3-methylisothiazole-4-carboxylic acid improves water solubility, whereas the bulkier N-methylacetamido substituent in the target compound may reduce it .

Biological Activity

3-Methyl-5-(n-methylacetamido)isothiazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique isothiazole ring structure, which is known for its diverse biological activities. The presence of the methylacetamido group enhances its solubility and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that 3-Methyl-5-(n-methylacetamido)isothiazole-4-carboxylic acid exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of isothiazole compounds can inhibit cancer cell proliferation. For example, N'-substituted derivatives of similar compounds showed significant antiproliferative effects against various cancer cell lines, including human colon adenocarcinoma and breast adenocarcinoma cells .

- Antioxidant Properties : Some studies have indicated that isothiazole derivatives can reduce oxidative stress in cells, potentially offering protective effects against cellular damage . This activity is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Anticancer Activity

A study involving the synthesis of N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide demonstrated significant anticancer properties. Compounds were tested against human leukemia and colon adenocarcinoma cell lines, showing varying degrees of antiproliferative activity. The most active compound had an IC50 value indicating effective inhibition at low concentrations .

Antioxidant Mechanism

Research has shown that compounds related to 3-Methyl-5-(n-methylacetamido)isothiazole-4-carboxylic acid can enhance trophozoite growth while reducing ROS levels in cultures. This suggests a mechanism where these compounds act as antioxidants, potentially mitigating cellular damage caused by oxidative stress .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 3-Methyl-5-(n-methylacetamido)isothiazole-4-carboxylic acid to various enzymes. For instance, compounds similar to this have been evaluated for their interaction with xanthine oxidase, a key enzyme involved in purine metabolism. The docking results indicated favorable interactions, suggesting potential as therapeutic agents for conditions like gout .

Q & A

Q. What are the established synthetic pathways for preparing 3-Methyl-5-(n-methylacetamido)isothiazole-4-carboxylic acid, and what are their critical reaction conditions?

The synthesis often involves cyclocondensation or functional group transformations. For example, analogous isothiazole derivatives are synthesized via cyclocondensation of precursors like ethyl acetoacetate with reagents such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux in acetic acid . Critical parameters include reaction time (3–5 hours), temperature (reflux conditions), and stoichiometric ratios of sodium acetate to ensure proper cyclization. Post-synthesis purification typically involves recrystallization from DMF/acetic acid mixtures .

Q. What spectroscopic and chromatographic methods are used to characterize this compound’s purity and structure?

Common techniques include:

- FTIR : To confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, isothiazole ring vibrations).

- NMR (¹H/¹³C) : For structural elucidation, such as methyl group signals (δ ~2.5 ppm) and aromatic protons.

- HPLC/LC-MS : To assess purity (>95% by area normalization) and molecular ion verification .

- Elemental analysis : Validates empirical formula consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of isothiazole derivatives, such as anti-inflammatory vs. cytotoxic effects?

Discrepancies may arise from assay variability (e.g., cell line specificity), compound purity, or substituent effects. Methodological strategies include:

- Dose-response profiling : To differentiate concentration-dependent effects.

- Metabolic stability assays : Assess whether metabolites contribute to observed activities.

- Comparative SAR studies : Modifying the N-methylacetamido or carboxylic acid groups to isolate bioactive moieties .

Q. What computational approaches predict the electronic and steric effects of substituents on the isothiazole core?

Density Functional Theory (DFT) calculations are used to model:

Q. What strategies optimize the stability of 3-Methyl-5-(n-methylacetamido)isothiazole-4-carboxylic acid under physiological conditions?

- pH adjustments : Carboxylic acid protonation/deprotonation affects solubility; buffered solutions (pH 6–8) are recommended.

- Lyophilization : For long-term storage to prevent hydrolysis.

- Protective group engineering : Esterification of the carboxylic acid to enhance stability during in vitro assays .

Q. How does the introduction of halogen atoms or heterocyclic moieties alter the compound’s pharmacokinetic profile?

- Halogenation (e.g., bromine) : Increases lipophilicity (logP), enhancing membrane permeability but potentially reducing aqueous solubility.

- Heterocyclic appendages (e.g., triazoles) : Improve metabolic resistance via π-stacking interactions with target proteins.

- In silico ADMET modeling : Predicts absorption and toxicity profiles before synthesis .

Methodological Considerations

Q. What are the best practices for handling this compound to minimize degradation during experiments?

- Storage : –20°C in airtight, light-protected containers with desiccants to prevent moisture absorption .

- Handling : Use inert atmospheres (N₂/Ar) during synthesis and gloveboxes for hygroscopic intermediates .

- Safety : PPE (gloves, goggles) and fume hoods are mandatory due to potential skin/eye irritation .

Q. How can researchers validate the reproducibility of synthetic protocols across different laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.